molecular formula C9H12ClN5 B13896034 N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine

N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine

Cat. No.: B13896034
M. Wt: 225.68 g/mol
InChI Key: MSKIXASSBVYWPX-UHFFFAOYSA-N
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Description

N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-chloro-1H-pyrazole-4-carboxamide with butylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the phosphorylation of target proteins. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, while the chloro substituent contributes to its reactivity in substitution reactions .

Properties

Molecular Formula

C9H12ClN5

Molecular Weight

225.68 g/mol

IUPAC Name

N-butyl-5-chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine

InChI

InChI=1S/C9H12ClN5/c1-2-3-4-11-8-7-6(5-12-15-7)13-9(10)14-8/h5H,2-4H2,1H3,(H,12,15)(H,11,13,14)

InChI Key

MSKIXASSBVYWPX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC2=C1NN=C2)Cl

Origin of Product

United States

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